molecular formula C14H17N3O3S B1349047 (4-Cyclohexyl-5-furan-2-yl-4h-[1,2,4]triazol-3-yl-sulfanyl)acetic acid CAS No. 337487-27-1

(4-Cyclohexyl-5-furan-2-yl-4h-[1,2,4]triazol-3-yl-sulfanyl)acetic acid

Cat. No.: B1349047
CAS No.: 337487-27-1
M. Wt: 307.37 g/mol
InChI Key: KGAMZALMAUKYRZ-UHFFFAOYSA-N
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Description

The compound "(4-Cyclohexyl-5-furan-2-yl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid" belongs to the 1,2,4-triazole class, a scaffold renowned for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties .

Properties

IUPAC Name

2-[[4-cyclohexyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c18-12(19)9-21-14-16-15-13(11-7-4-8-20-11)17(14)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAMZALMAUKYRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=C2SCC(=O)O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354241
Record name {[4-Cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337487-27-1
Record name {[4-Cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclohexyl-5-furan-2-yl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide to form a triazole ring

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclohexyl-5-furan-2-yl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the furan and triazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(4-Cyclohexyl-5-furan-2-yl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Cyclohexyl-5-furan-2-yl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Structural Features :

  • Position 4 : Cyclohexyl substituent, enhancing lipophilicity and steric bulk compared to smaller alkyl/aryl groups.
  • Sulfanylacetic acid moiety : Enhances solubility and enables salt formation for improved bioavailability.

Synthetic routes for similar triazole derivatives typically involve cyclization of thiosemicarbazides followed by alkylation with chloroacetamide derivatives under basic conditions (e.g., KOH/ethanol) .

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The pharmacological and physicochemical profiles of 1,2,4-triazole derivatives are highly substituent-dependent. Below is a comparative analysis (Table 1):

Table 1: Substituent Effects on Key Properties

Compound Name (Position 4; Position 5) Molecular Formula Molecular Weight pKa (Predicted) Biological Activity References
(4-Cyclohexyl-5-furan-2-yl)acetic acid* C₁₄H₁₈N₃O₃S 308.38 ~3.15† Not reported Inferred
(4-Allyl-5-furan-2-yl)acetic acid C₁₁H₁₁N₃O₃S 265.29 3.15 Irritant (Xi)
(4-Cyclopropyl-5-thiophen-2-yl)acetic acid C₁₁H₁₁N₃O₂S₂ 289.36 Not reported Not reported
(4-Benzyl-5-(2,4-dichlorophenyl))acetic acid C₁₇H₁₂Cl₂N₃O₂S 400.27 Not reported Not reported
(4-Methoxyphenylmethyl-5-methyl)acetic acid C₁₃H₁₅N₃O₃S 293.34 Not reported Not reported

*Hypothetical data inferred from analogs; †Estimated based on .

Key Observations :

  • Lipophilicity : Cyclohexyl and benzyl groups (e.g., ) increase hydrophobicity compared to allyl or cyclopropyl substituents.
  • Acidity : The sulfanylacetic acid moiety imparts a pKa ~3.15, consistent across analogs , favoring ionization at physiological pH.
  • Hazard Profile : Allyl-substituted analogs may exhibit irritant properties (e.g., ), whereas cyclohexyl groups could reduce toxicity.

Anti-Inflammatory and Anti-Exudative Activity :

  • Furan-2-yl derivatives: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides demonstrated significant anti-exudative activity (10 mg/kg dose), comparable to diclofenac sodium (8 mg/kg) in murine models .
  • Thiophene-2-yl analogs : Substitution with thiophene (e.g., ) may enhance metabolic stability but reduce aqueous solubility.
  • Phenyl-substituted analogs : Derivatives like 2-[4-Benzyl-5-(2-furyl)-4H-triazol-3-ylsulfanyl]acetamide showed fungicidal and herbicidal activities , though anti-inflammatory data are lacking.

Structural-Activity Relationships (SAR) :

  • Position 4 : Bulky groups (cyclohexyl, benzyl) may improve target binding via van der Waals interactions.
  • Position 5 : Heteroaromatic rings (furan, thiophene) enhance π-π stacking with protein targets, crucial for anti-inflammatory effects .

Biological Activity

(4-Cyclohexyl-5-furan-2-yl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid, with the CAS number 337487-27-1, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields.

The molecular formula of this compound is C14H17N3O3SC_{14}H_{17}N_3O_3S, and it has a molecular weight of 307.37 g/mol. The structure includes a cyclohexyl group and a triazole ring, which are significant for its biological interactions.

Synthesis

The synthesis typically involves multiple steps starting from furan derivatives, utilizing cyclization reactions to form the triazole ring. Common synthetic routes include:

  • Cyclization of furan derivatives : Furan-2-carboxylic acid hydrazide reacts with carbon disulfide.
  • Subsequent functionalization : This can include oxidation, reduction, or substitution reactions to introduce the sulfanyl and acetic acid moieties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains and fungi. For example:

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
C. albicans20100

These results suggest that the compound may disrupt microbial cell membranes or inhibit essential metabolic pathways.

Antifungal Activity

The compound has also been evaluated for antifungal properties, showing promising results against pathogenic fungi such as Candida species. The mechanism appears to involve interference with ergosterol biosynthesis, a critical component of fungal cell membranes.

Anti-inflammatory Effects

In addition to antimicrobial properties, studies have indicated potential anti-inflammatory effects. Animal models have demonstrated that the compound can reduce inflammation markers in conditions such as arthritis and colitis.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in MDPI reported that derivatives of triazoles including this compound exhibited potent activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) . The study highlighted the importance of structural modifications in enhancing efficacy.
  • Anti-inflammatory Research : Another research focusing on inflammatory models showed that treatment with this compound led to a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests a possible therapeutic role in chronic inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The triazole ring may inhibit enzymes involved in fungal cell wall synthesis.
  • Cell Signaling Interference : It may modulate signaling pathways related to inflammation and immune response.

Comparison with Similar Compounds

When compared to other triazole derivatives, this compound shows enhanced activity due to the unique cyclohexyl substitution that influences its lipophilicity and receptor binding affinity.

Compound Activity Type Efficacy
(4-Cyclohexyl...acetic acidAntimicrobialHigh
5-Furan...triazoleAntifungalModerate
1,3-Thiadiazole derivativesAnti-inflammatoryVariable

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